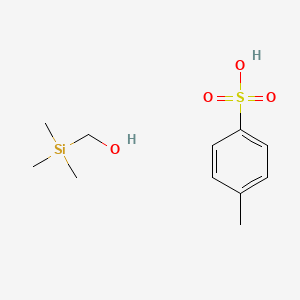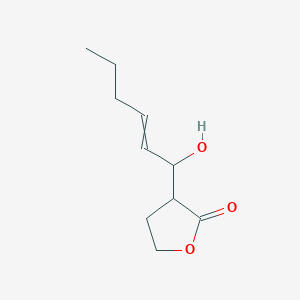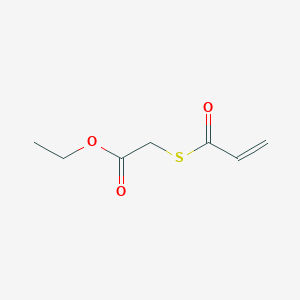![molecular formula C16H30O5 B14598175 2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) CAS No. 61183-66-2](/img/structure/B14598175.png)
2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) is a chemical compound with the molecular formula C10H22O5. It is known for its unique structure, which includes multiple ether linkages. This compound is used in various industrial and scientific applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) typically involves the reaction of propylene oxide with a suitable diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the ether linkages .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether linkages are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) is utilized in various fields:
Chemistry: It serves as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological buffers and as a stabilizer for enzymes.
Medicine: This compound is involved in the formulation of pharmaceuticals, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) involves its interaction with various molecular targets. In biological systems, it can act as a stabilizer for proteins and enzymes by forming hydrogen bonds and hydrophobic interactions. In industrial applications, its ether linkages provide flexibility and stability to polymers and resins .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-((Oxybis(ethane-2,1-diyl))bis(oxy))diethanol: Similar in structure but with ethane linkages instead of propane.
1,1’-Oxybis(2-propanol): Contains hydroxyl groups instead of ether linkages.
Bisphenol F diglycidyl ether: Used in epoxy resins, similar in having ether linkages but with aromatic rings .
Uniqueness
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) is unique due to its multiple ether linkages, which provide it with high flexibility and stability. This makes it particularly useful in applications requiring durable and flexible materials .
Propiedades
Número CAS |
61183-66-2 |
|---|---|
Fórmula molecular |
C16H30O5 |
Peso molecular |
302.41 g/mol |
Nombre IUPAC |
2-[1-[2-(oxan-2-yloxy)propoxy]propan-2-yloxy]oxane |
InChI |
InChI=1S/C16H30O5/c1-13(20-15-7-3-5-9-18-15)11-17-12-14(2)21-16-8-4-6-10-19-16/h13-16H,3-12H2,1-2H3 |
Clave InChI |
ZXQBHQLPXRRSFV-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC(C)OC1CCCCO1)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)

![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)

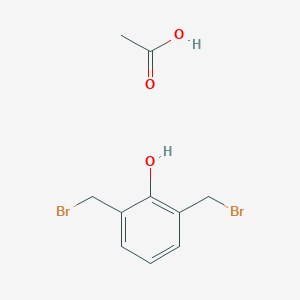
![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
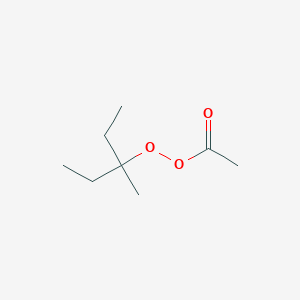
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
